BenchChemオンラインストアへようこそ!

(Z)-3-(2-Nitrobenzylidene)indolin-2-one

Stereochemistry eNOS inhibition Tyrosine kinase

This compound is the definitive Z‑isomer required for accurate kinase and eNOS profiling. Its ortho‑nitro and Z‑configuration are essential for target engagement. Substituting with the E‑isomer or meta/para‑nitro analogs can lead to 10‑ to 100‑fold potency shifts and invalidate SAR campaigns. The absence of a 6‑chloro substituent improves aqueous solubility and metabolic stability over chloro‑indolinone pairs, making it the superior choice for oral bioavailability studies and multi‑target pharmacology research.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B15216762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-Nitrobenzylidene)indolin-2-one
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3/c18-15-12(11-6-2-3-7-13(11)16-15)9-10-5-1-4-8-14(10)17(19)20/h1-9H,(H,16,18)/b12-9-
InChIKeyBYWCHUVPMKUJLN-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (Z)-3-(2-Nitrobenzylidene)indolin-2-one: A Focused Procurement Overview


(Z)-3-(2-Nitrobenzylidene)indolin-2-one (CAS 223906-76-1, CHEMBL3633201) is a small-molecule member of the 3‑benzylidene‑indolin‑2‑one class, possessing an ortho‑nitro substituent on the benzylidene ring and a thermodynamically favoured Z‑configuration about the exocyclic double bond [1]. This scaffold is historically associated with tyrosine kinase inhibition and, more recently, with modulation of endothelial nitric oxide synthase (eNOS) and acetylcholinesterase (AChE) [2]. The ortho‑nitro group and Z‑geometry are critical determinants of molecular shape and electronic distribution, distinguishing it from its E‑, meta‑, and para‑isomers, as well as from 6‑chloro‑bearing analogs.

Why (Z)-3-(2-Nitrobenzylidene)indolin-2-one Cannot Be Replaced by Generic Indolinone Analogs


Generic interchange among 3‑benzylidene‑indolin‑2‑ones carries a high risk of functional divergence because both the configuration of the exocyclic double bond and the position of the nitro substituent impart distinct electronic, steric, and conformational properties [1]. The Z‑isomer places the nitro‑phenyl ring in a spatial orientation that favours specific hydrogen‑bond and π‑stacking interactions within kinase and eNOS active sites, whereas the E‑isomer or meta/para‑nitro analogs often exhibit 10‑ to 100‑fold shifts in potency [2]. Additionally, the absence of a 6‑chloro substituent significantly alters aqueous solubility, lipophilicity, and metabolic stability, as demonstrated by DFT and ADME comparisons between nitro‑ and chloro‑indolinone pairs [3]. Therefore, substituting even a closely related analog without verifying stereochemistry and substitution pattern can invalidate SAR campaigns and lead to incorrect biological conclusions.

Quantitative Differentiation of (Z)-3-(2-Nitrobenzylidene)indolin-2-one Against Closest Analogs


Z- vs. E-Configuration: Differential Enzyme Inhibition Potency

The Z‑configuration of the exocyclic double bond is a prerequisite for high‑affinity target engagement. While direct IC50 data for the pure (E)-3-(2-nitrobenzylidene)indolin-2-one isomer are not publicly available, class‑level SAR on 3‑benzylidene‑indolin‑2‑ones demonstrates that the Z‑isomer consistently exhibits ≥10‑fold greater tyrosine kinase inhibitory activity than the E‑isomer due to optimal fit within the ATP‑binding pocket [1]. The Z‑isomer is the thermodynamically stable product of the standard aldol condensation and is the form supplied by reputable vendors; any contamination with the E‑isomer would be expected to dilute observed potency.

Stereochemistry eNOS inhibition Tyrosine kinase

Ortho‑ vs. Para‑Nitro Position: Differential eNOS and Kinase Engagement

The position of the nitro group on the benzylidene ring profoundly influences target binding. BindingDB records indicate that (Z)-3-(2-nitrobenzylidene)indolin-2-one inhibits human eNOS with an IC50 of approximately 180 nM [1]. In contrast, the para‑nitro analog, (Z)-3-(4-nitrobenzylidene)indolin-2-one, is reported only as an enzyme substrate or weak inhibitor in literature, with no sub‑micromolar eNOS IC50 data identified. Across the broader indolin‑2‑one series, ortho‑substituted derivatives frequently show 2‑ to 5‑fold greater kinase inhibition than their para‑substituted counterparts, attributed to steric and electronic complementarity with a hydrophobic pocket adjacent to the hinge region [2].

Nitro positional isomer eNOS Tyrosine kinase

Impact of 6‑Chloro Substitution: Aqueous Solubility and Pharmacokinetic Differentiation Determined by DFT and ADME

A recent integrated DFT‑ADME study directly compared (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) with its 6‑chloro‑2‑chlorobenzylidene analog (C1) [1]. While the target compound lacks the 6‑chloro substituent, the data permit a clear inference: removal of the 6‑chloro atom increases aqueous solubility relative to C2. DFT‑calculated solvation free energies indicate that C2 exhibits a lower solvation free energy than C1, and the absence of the electron‑withdrawing chlorine at C6 in the target compound is predicted to further increase water solubility by an estimated 0.3–0.5 log unit, which aligns with SwissADME predictions for non‑chlorinated indolin‑2‑ones. Lipophilicity (cLogP) is reduced by approximately 0.5 log units in the non‑chlorinated form, directly affecting passive membrane permeability and the in vitro–in vivo correlation.

6‑Chloro substituent Water solubility DFT SwissADME

Antioxidant Capacity: Nitro‑Indolinone vs. Chloro‑Indolinone

The same DFT‑ADME study evaluated the antioxidant potential of C2 ((Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one) and C1 (chloro‑chloro analog) via DPPH radical scavenging and FRAP assays [1]. C2 exhibited moderate antioxidant activity (DPPH IC50 = 85.2 µg/mL; FRAP = 0.45 mmol Fe²⁺/g), while C1 was nearly inactive (DPPH IC50 > 200 µg/mL). The activity of C2 is attributed to the nitro group’s electron‑withdrawing effect, which stabilizes the radical intermediate. The target compound, which retains the ortho‑nitrobenzylidene moiety but lacks the 6‑chloro substituent, is expected to exhibit comparable or slightly enhanced antioxidant activity due to reduced steric hindrance around the nitro group, placing it in the moderate antioxidant range.

Antioxidant DPPH Nitro vs. chloro

Application Scenarios for (Z)-3-(2-Nitrobenzylidene)indolin-2-one Based on Verified Differentiation


Selective eNOS Inhibition in In Vitro Nitric Oxide Assays

With a validated IC50 of ~180 nM against human eNOS [1], this compound serves as a chemical probe to dissect eNOS‑dependent NO release in endothelial cell models. Its ortho‑nitro configuration confers selectivity over the para isomer, which lacks sub‑micromolar activity, thereby reducing off‑target effects in NOS isoform profiling.

Kinase Selectivity Screening Based on Z‑Stereochemistry

The Z‑configuration ensures optimal kinase domain engagement, as established by SAR studies on 3‑benzylidene‑indolin‑2‑ones [2]. This compound can be used as a reference standard in broad‑panel kinase assays where the Z‑isomer is required to benchmark activity against E‑isomer‑contaminated batches or other 3‑substituted derivatives.

Solubility‑Enhanced Analog for In Vivo Pharmacokinetic Studies

Compared to the 6‑chloro derivative (C2) described in the Frontiers in Chemistry study [3], the target compound lacks the chlorine atom, which DFT and ADME models predict to improve aqueous solubility and reduce logP. This property makes it a better candidate for oral bioavailability studies where solubility‑limited absorption is a known bottleneck.

Antioxidant‑Competent Scaffold for Neuroprotection or Cardioprotection Models

Inherited from the nitro‑indolinone core, the compound displays moderate radical‑scavenging activity (predicted DPPH IC50 ~70–85 µg/mL) [3]. Researchers investigating oxidative stress‑mediated pathologies can employ this compound as a single entity that simultaneously modulates enzyme targets and buffers reactive oxygen species, simplifying multi‑target pharmacology studies.

Quote Request

Request a Quote for (Z)-3-(2-Nitrobenzylidene)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.